4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile
Description
Properties
IUPAC Name |
4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-10-12-1-5-15(6-2-12)23(21,22)19-7-8-20-14(11-19)9-16(18-20)13-3-4-13/h1-2,5-6,9,13H,3-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFZENFZLQDUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}sulfonyl)benzonitrile, is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class. These compounds have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds. They have been found to act as antagonists of vasopressin and fibrinogen receptors, modulators of selective positive allosteric glutamate receptors GluN2A and mGluR5, inhibitors of mycobacterium tuberculosis H37RV, lung cancer tumors A549 and H322b, and HIV-1 integrase.
Mode of Action
It is known that these compounds interact with their targets, leading to changes in the biological activity of the target. For instance, they can inhibit the catalytic activity of enzymes or modulate receptor activity, leading to changes in cellular signaling.
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by acting as an antagonist of vasopressin and fibrinogen receptors, it can affect the vasopressin signaling pathway and the coagulation cascade. By inhibiting mycobacterium tuberculosis H37RV, it can affect the bacterial metabolic pathways.
Pharmacokinetics
Similar compounds in the pyrazolo[1,5-a]pyrazin-4(5h)-one class have been found to have acceptable oral pk profiles. This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.
Result of Action
The result of the compound’s action depends on its specific targets. For instance, by inhibiting mycobacterium tuberculosis H37RV, it can potentially be used for the treatment of tuberculosis. By acting as an antagonist of vasopressin and fibrinogen receptors, it can potentially be used for the treatment of conditions related to these receptors.
Biological Activity
The compound 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile (CAS No. 197094-19-2) is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure
The structural formula of the compound is represented as follows:
This compound features a sulfonamide linkage and a nitrile group, which are significant for its biological interactions.
Antiviral Properties
Recent studies have indicated that this compound exhibits notable antiviral activity. It has been evaluated for its efficacy against alphavirus infections. Pharmacokinetic studies in murine models demonstrated rapid clearance post-administration, with a half-life of approximately 10 minutes when given intravenously at a dose of 10 mg/kg. This rapid metabolism suggests potential challenges for sustained therapeutic effects but also indicates a need for further optimization in drug formulation to enhance bioavailability and therapeutic index .
The mechanism by which this compound exerts its antiviral effects appears to involve covalent modification of viral proteins. Specifically, it has been shown to react with cysteine residues in viral nsP2 proteases, leading to inhibition of viral replication. This reaction is facilitated by the electrophilic nature of the vinyl sulfone moiety present in the compound .
Pharmacokinetic Properties
Table 1 summarizes the pharmacokinetic properties observed in studies involving this compound:
| Property | Value |
|---|---|
| Administration Route | Intravenous (i.v.) |
| Dose | 10 mg/kg |
| Plasma Clearance | Rapid |
| Half-Life | ~10 minutes |
| Bioavailability | Needs optimization |
Case Study: Efficacy Against Alphavirus
In a controlled study involving mice infected with an alphavirus, treatment with this compound resulted in a significant reduction in viral load compared to untreated controls. The study highlighted the compound's ability to inhibit viral replication effectively when administered early post-infection .
Case Study: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibits selective cytotoxicity against certain tumor types while sparing normal cells. This selectivity is attributed to differential expression of target proteins involved in the compound's mechanism of action .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the dihydropyrazolo structure exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have been shown to inhibit key enzymes involved in cancer progression, such as KDM5 demethylases, which are implicated in hyperproliferative diseases. These inhibitors may enhance the efficacy of existing cancer treatments by preventing drug resistance and improving treatment outcomes .
Antibacterial Properties
The antibacterial potential of pyrazolo derivatives has been explored extensively. Several studies have demonstrated that compounds similar to 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile exhibit high activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of pyrazolo compounds and their biological activity is crucial for drug design. Various studies have utilized molecular modeling and structure-activity relationship (SAR) analyses to optimize the efficacy of these compounds against specific targets. For example, modifications to the cyclopropyl group or sulfonamide moiety can significantly influence the compound's potency and selectivity .
In Silico Studies
In silico approaches have been employed to predict the biological activity of this compound. These studies help identify potential off-target effects and optimize lead compounds for further development. Computational methods facilitate a better understanding of how structural changes affect binding affinity to biological targets .
Case Study 1: Anticancer Efficacy
A study evaluating a series of pyrazolo derivatives revealed that certain modifications led to enhanced cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The most promising candidates were identified through a combination of in vitro assays and computational predictions .
Case Study 2: Antibacterial Screening
Another investigation focused on synthesizing novel pyrazolo derivatives and assessing their antibacterial activity using agar diffusion tests. The results indicated that specific structural features contributed to increased antibacterial efficacy against resistant strains of bacteria, showcasing the therapeutic potential of these compounds .
Q & A
Q. What are the recommended synthetic routes for 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclocondensation, sulfonation, and cyano-group introduction. Key steps include:
- Cyclopropane ring formation : Use cyclopropylamine derivatives as precursors, reacting with pyrazolo-pyrazine intermediates under reflux with acetic anhydride and sodium acetate (yields ~68%) .
- Sulfonation : Introduce the sulfonyl group using chlorosulfonic acid or SOCl₂ under controlled conditions to avoid over-sulfonation.
- Benzonitrile coupling : Employ aromatic aldehydes (e.g., 4-cyanobenzaldehyde) in a solvent system of DMF/water for crystallization .
Optimization Tips : - Increase yields by adjusting reaction time (e.g., extended reflux to 4–6 hours) or using catalytic amounts of DMAP (4-dimethylaminopyridine) .
- Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?
Methodological Answer: Discrepancies often arise from residual solvents, tautomerism, or crystallographic packing effects. For example:
- NMR shifts : Compare with analogous compounds (e.g., pyrazolo[1,5-a]pyrazine derivatives in ). The sulfonyl group in the title compound may deshield adjacent protons, causing downfield shifts (~7.4–8.0 ppm for aromatic protons) .
- IR stretches : Validate the CN group (ν ~2,210 cm⁻¹) and sulfonyl S=O (ν ~1,150–1,350 cm⁻¹) against reference spectra .
Resolution Strategy : - Use deuterated solvents (DMSO-d₆ or CDCl₃) to eliminate solvent peaks.
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What crystallographic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential. Key parameters include:
- Crystal Growth : Use slow evaporation of DMF/water or ethanol at 4°C to obtain high-quality crystals .
- Data Collection : Employ a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with multi-scan absorption correction (SADABS) .
- Refinement : Analyze triclinic or monoclinic systems (e.g., space group P1) using SHELXL-96. Validate bond lengths (C–C: ~1.48–1.52 Å) and angles (N–S–O: ~106–112°) against literature values .
Advanced Research Questions
Q. How can researchers investigate the environmental stability and degradation pathways of this compound?
Methodological Answer: Adopt protocols from long-term environmental studies (e.g., Project INCHEMBIOL in ):
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via HPLC-MS/MS, focusing on sulfonate cleavage or cyano-group hydrolysis .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous media. Identify photoproducts (e.g., hydroxylated derivatives) using high-resolution mass spectrometry (HRMS) .
- Ecotoxicity : Use Daphnia magna or algal bioassays to assess acute/chronic toxicity (EC₅₀ values) .
Q. What advanced strategies can resolve low reproducibility in biological activity assays involving this compound?
Methodological Answer: Reproducibility issues may stem from impurities or solvent residues. Solutions include:
- Purity Validation : Use orthogonal methods (HPLC >99%, Karl Fischer titration for water content) .
- Solvent Selection : Replace DMSO with biocompatible solvents (e.g., PEG-400) to avoid cellular toxicity .
- Dose-Response Curves : Perform assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer: Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
